(2-Oxocyclobutyl)methanesulfonyl chloride
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Overview
Description
(2-Oxocyclobutyl)methanesulfonyl chloride is a chemical compound with the molecular formula C5H7ClO3S and a molecular weight of 182.62 g/mol. It is commonly used in scientific experiments and has various applications in different fields.
Mechanism of Action
Target of Action
Methanesulfonyl chloride, a related compound, is known to react with alcohols to form methanesulfonates .
Mode of Action
(2-Oxocyclobutyl)methanesulfonyl chloride is likely to interact with its targets in a similar manner to methanesulfonyl chloride. Methanesulfonyl chloride is an electrophile, functioning as a source of the “CH3SO2+” synthon . It reacts with alcohols to form methanesulfonates .
Biochemical Pathways
Methanesulfonyl chloride is known to be involved in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, methanesulfonyl chloride, a related compound, decomposes on heating and on burning, producing toxic and corrosive fumes . It also reacts with water and steam, generating toxic hazard . It reacts violently with bases including ammonia and many other substances .
Preparation Methods
The preparation of (2-Oxocyclobutyl)methanesulfonyl chloride involves synthetic routes and specific reaction conditions. One common method is the reaction of methane with sulfuryl chloride in a radical reaction, producing methanesulfonyl chloride . Another method involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene . These methods are typically used in industrial production to obtain high yields of the compound.
Chemical Reactions Analysis
(2-Oxocyclobutyl)methanesulfonyl chloride undergoes various types of chemical reactions, including substitution reactions. It is highly reactive and functions as an electrophile, making it a source of the “CH3SO2+” synthon . Common reagents used in these reactions include alcohols, non-nucleophilic bases, and Lewis acids . The major products formed from these reactions are methanesulfonates, which are intermediates in substitution, elimination, reduction, and rearrangement reactions .
Scientific Research Applications
(2-Oxocyclobutyl)methanesulfonyl chloride is widely used in scientific research due to its versatility. It is commonly employed in chemistry for the synthesis of various compounds and as a reagent in organic reactions. In biology and medicine, it is used in pharmaceutical testing and as a reference standard for accurate results . Additionally, it has applications in the industry for the production of methanesulfonates and other related compounds .
Comparison with Similar Compounds
(2-Oxocyclobutyl)methanesulfonyl chloride can be compared with other similar compounds, such as methanesulfonyl chloride and p-toluenesulfonyl chloride . While all these compounds are sulfonyl chlorides and share similar reactivity, this compound is unique due to its specific structure and the presence of the oxocyclobutyl group. This structural difference imparts distinct properties and reactivity patterns, making it suitable for specific applications in scientific research and industry.
Properties
IUPAC Name |
(2-oxocyclobutyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO3S/c6-10(8,9)3-4-1-2-5(4)7/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIINIRVDYPTLPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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